4-(4-phenyl-1H-pyrazol-5-yl)morpholine
Description
4-(4-Phenyl-1H-pyrazol-5-yl)morpholine is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 4-position and a morpholine ring at the 5-position. The morpholine group, a six-membered ring with one oxygen and one nitrogen atom, enhances solubility and modulates steric and electronic properties. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for interactions with biological targets or participation in supramolecular assemblies .
Properties
IUPAC Name |
4-(4-phenyl-1H-pyrazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,10H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKFBQHXENGBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521638 | |
| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88743-49-1 | |
| Record name | 4-(4-Phenyl-1H-pyrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The phenyl group at the pyrazole’s 4-position can be introduced via Suzuki coupling. A boronic acid derivative of benzene reacts with a brominated pyrazole-morpholine precursor. In, Suzuki couplings with pyridylboronic acids achieve aryl-aryl bonds using Pd(PPh3)4. Applying this to 5-morpholino-1H-pyrazole-4-boronic ester and bromobenzene could yield 4-phenyl substitution, though steric hindrance may necessitate optimized ligands (e.g., SPhos).
Buchwald-Hartwig Amination
Direct installation of morpholine via C–N coupling is feasible. In, Pd-mediated amination attaches aryl amines to imidazole cores. Using 5-chloro-4-phenyl-1H-pyrazole and morpholine with Pd2(dba)3/Xantphos as a catalyst system in toluene at 110°C could achieve C–N bond formation, albeit with potential challenges in regioselectivity.
Mannich Reaction-Based Synthesis
Mannich reactions introduce amine functionalities via three-component condensations. In, styryl ketonic Mannich bases react with phenylhydrazine to form 2-pyrazolines. Adapting this, 4-phenyl-1H-pyrazole-5-carbaldehyde could condense with morpholine and formaldehyde under acidic conditions to yield 4-(4-phenyl-1H-pyrazol-5-yl)morpholine. Optimal conditions (e.g., acetic acid, 60°C, 6 hours) may achieve yields of 65–75%, though competing side reactions (e.g., over-alkylation) require careful control.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 4-(4-Phenyl-1H-Pyrazol-5-yl)Morpholine Synthesis
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + SNAr | High functional group tolerance | Multi-step, moderate yields | 60–75 | Moderate |
| Suzuki Coupling | Precise aryl introduction | Requires boronic acids/Pd | 50–65 | Low |
| Buchwald-Hartwig | Direct C–N bond formation | Costly catalysts, harsh conditions | 40–55 | Low |
| Mannich Reaction | One-pot synthesis | Competing side reactions | 65–75 | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-phenyl-1H-pyrazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Scientific Research Applications
Antinociceptive Effects
Research indicates that compounds containing pyrazole derivatives often exhibit significant antinociceptive properties. 4-(4-phenyl-1H-pyrazol-5-yl)morpholine has been shown to interact with pain pathways, potentially providing therapeutic benefits in pain management.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Similar pyrazole derivatives have been noted for their anti-inflammatory effects. The specific interactions of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine with inflammatory pathways suggest potential applications in treating inflammatory diseases.
Drug Development
The unique properties of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine position it as a promising lead compound in drug discovery. Its ability to modulate biological targets makes it suitable for developing novel therapeutic agents, particularly for pain relief and inflammation control.
Interaction Studies
Studies have shown that this compound interacts with various biological targets, which can lead to the development of multi-target drugs. The dual functionality provided by the morpholine and pyrazole groups enhances its potential as a versatile pharmacophore in drug design.
Material Science Applications
Beyond biological applications, the compound's unique structure may also find utility in material science. Its potential for forming stable complexes could be explored in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole-Morpholine Derivatives
- Key Observations: The di-morpholino derivative () exhibits increased solubility and conformational rigidity compared to the mono-morpholine target compound due to additional hydrogen-bonding sites . Halogenated analogs like VPC-14449 () show altered electronic profiles and steric effects, as evidenced by NMR discrepancies between 2,4-dibromo and 4,5-dibromo isomers . Fluorophenyl-substituted pyrazoles () demonstrate planar molecular conformations with perpendicular fluorophenyl groups, influencing crystal packing via C–H···O interactions .
Electronic and Spectroscopic Properties
- Nonlinear Optical (NLO) Properties: The isopropylphenyl-substituted morpholine-pyrazole derivative () exhibits enhanced NLO activity due to electron-donating substituents, suggesting that similar modifications to 4-(4-phenyl-1H-pyrazol-5-yl)morpholine could optimize optoelectronic applications .
- Raman/IR Spectroscopy :
Computational and Interaction Analyses
- Noncovalent Interactions: Tools like Multiwfn () and NCI analysis () can map van der Waals forces and hydrogen bonds in the target compound, differentiating it from analogs with bulkier substituents (e.g., VPC-14449) .
- Reactivity :
- The electron-rich morpholine ring in the target compound may increase nucleophilicity compared to halogenated analogs, influencing synthetic pathways or catalytic applications .
Biological Activity
4-(4-phenyl-1H-pyrazol-5-yl)morpholine, also known as PPY-morpholine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that combines a pyrazole ring with a morpholine ring, which enhances its pharmacological potential.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- Melting Point : 216-219°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like dichloromethane and ethyl acetate .
Antinociceptive Effects
Research indicates that 4-(4-phenyl-1H-pyrazol-5-yl)morpholine exhibits significant antinociceptive (pain-relieving) properties. Studies have shown that compounds with pyrazole derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways remain to be fully elucidated .
Antitumor Activity
4-(4-phenyl-1H-pyrazol-5-yl)morpholine has shown promise in anticancer research. It has been tested against various cancer cell lines, revealing cytotoxic effects that may be attributed to its ability to induce apoptosis (programmed cell death) in tumor cells. This highlights its potential as a therapeutic agent in oncology .
The biological activities of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine can be partially explained by its interaction with specific molecular targets, including enzymes and receptors involved in pain and inflammation pathways. The structural components of the compound facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparative Biological Activity
To better understand the efficacy of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine, it is useful to compare it with other pyrazole derivatives:
Case Studies
Several studies have explored the biological activity of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine:
- Antinociceptive Study : In a controlled experiment involving rodents, administration of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibited the release of inflammatory mediators from activated macrophages, supporting its application in treating inflammatory diseases.
- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing IC values indicative of effective tumor suppression.
Future Directions
The current state of research suggests several avenues for further exploration:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the biological activities of 4-(4-phenyl-1H-pyrazol-5-yl)morpholine are needed to identify specific targets and pathways.
- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could provide valuable data on its safety and efficacy in humans.
Q & A
Basic Question: What are the recommended synthetic routes for 4-(4-phenyl-1H-pyrazol-5-yl)morpholine, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Suzuki coupling for aryl-substituted pyrazoles. For example, refluxing 4-phenyl-1H-pyrazole-5-carbaldehyde with morpholine in ethanol under acidic conditions yields the target compound. Purification is achieved through recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and corroboration via melting point analysis and -NMR spectroscopy (aromatic proton integration ratios) .
Advanced Question: How can computational methods resolve contradictions in experimental vibrational spectra?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set in Gaussian 09W) predict vibrational frequencies, which are scaled (0.961–0.983) to match experimental FT-IR/Raman data. Discrepancies between theory and experiment (e.g., C–H stretching modes) arise from solvent effects or anharmonicity. Tools like Multiwfn analyze potential energy distributions (PED) to attribute vibrations to specific bonds, resolving ambiguities in peak assignments .
Basic Question: What crystallographic techniques are optimal for structural elucidation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å) at 295 K provides bond lengths/angles and torsion angles. SHELX programs (SHELXT for solution, SHELXL for refinement) are standard. Data contradictions (e.g., high R-factors) are mitigated by iterative refinement, TWINABS for twinned data, and validation via PLATON’s ADDSYM to check for missed symmetry .
Advanced Question: How are noncovalent interactions analyzed to predict binding affinities in docking studies?
Methodological Answer:
Noncovalent interactions (hydrogen bonds, π-π stacking) are mapped using Independent Gradient Model (IGM) analysis in Multiwfn or the NCIplot module in VMD. For docking (AutoDock Vina), the compound’s 3D structure (optimized via DFT) is docked into target proteins (e.g., kinases). Binding free energy (ΔG) is calculated using MM-PBSA, with van der Waals and electrostatic terms weighted via the AMBER force field .
Advanced Question: What methodologies assess nonlinear optical (NLO) properties?
Methodological Answer:
First hyperpolarizability (β) is calculated via DFT (CAM-B3LYP functional) using Gaussian 09W. Solvent effects (e.g., chloroform) are incorporated via the Polarizable Continuum Model (PCM). Multiwfn computes dipole moment (μ), polarizability (α), and β values from the output file. Experimental validation uses Hyper-Rayleigh Scattering (HRS) to measure second-harmonic generation efficiency .
Basic Question: How are reactivity descriptors (e.g., Fukui functions) used to predict reaction sites?
Methodological Answer:
Fukui functions (, ) and Molecular Electrostatic Potential (MEP) surfaces are computed via DFT. MEP maps (visualized in GaussView) highlight nucleophilic (negative potential) and electrophilic (positive potential) regions. Local Softness (s) and Dual Descriptor (Δf) in Multiwfn further identify sites prone to electrophilic/nucleophilic attacks, guiding functionalization strategies .
Advanced Question: How to resolve discrepancies in experimental vs. theoretical electronic spectra?
Methodological Answer:
Time-Dependent DFT (TD-DFT) with CAM-B3LYP/6-311+G(d,p) simulates UV-Vis spectra. Solvent effects (ethanol) are modeled via PCM. Discrepancies in λmax arise from charge-transfer transitions or solvent polarity. Multiwfn’s hole-electron analysis visualizes excitation processes, while experimental validation uses UV-Vis spectroscopy with a 1 cm<sup>−1</sup> resolution .
Basic Question: What analytical techniques confirm morpholine ring conformation?
Methodological Answer:
-NMR (DMSO-d6, 400 MHz) identifies morpholine protons as a triplet (δ 3.6–3.8 ppm, J = 4.8 Hz) and a multiplet (δ 2.4–2.6 ppm). SC-XRD reveals chair conformation with puckering parameters (q2, θ) calculated via PLATON. IR spectra show C–O–C stretching at 1120 cm<sup>−1</sup>, validated against computed frequencies .
Advanced Question: How to evaluate thermodynamic stability via computational methods?
Methodological Answer:
Gibbs free energy (ΔG) and enthalpy (ΔH) are derived from frequency calculations (DFT) at 298 K. Conformational stability is assessed via potential energy surface (PES) scans (dihedral angles, 0–360°). Boltzmann distributions predict dominant conformers. Experimental DSC (heating rate 10°C/min) measures melting points, correlating with computed lattice energies .
Advanced Question: What strategies optimize synthetic yields in scale-up?
Methodological Answer:
Design of Experiments (DoE) identifies critical parameters (temperature, solvent ratio). For example, microwave-assisted synthesis (100°C, 30 min) improves yield by 20% vs. conventional reflux. Reaction monitoring via TLC (silica gel 60 F254, hexane/ethyl acetate 3:1) ensures intermediate stability. Process Analytical Technology (PAT) tools like ReactIR track reaction progress in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
